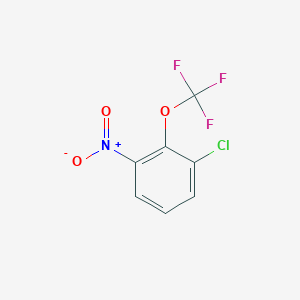

![molecular formula C19H26FN3O5S B2655060 N'-cyclohexyl-N-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide CAS No. 872722-75-3](/img/structure/B2655060.png)

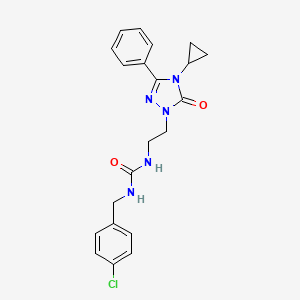

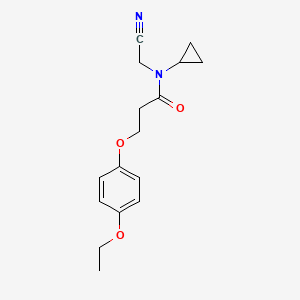

N'-cyclohexyl-N-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-cyclohexyl-N-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I (Pol I) transcription. Its unique mechanism of action makes it a promising candidate for cancer therapy, particularly in the treatment of solid tumors.

Applications De Recherche Scientifique

Electrophilic Aminations with Oxaziridines

Cyclohexanespiro-3'-oxaziridine demonstrates the ability to transfer its NH group to various nucleophiles, facilitating the synthesis of a wide range of derivatives. This process can potentially apply to the synthesis or modification of compounds like N'-cyclohexyl-N-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide, highlighting the versatility of oxaziridine in chemical synthesis Siegfried Andreae & Ernst Schmitz, 1991.

Development of Fluorine-18-Labeled 5-HT1A Antagonists

Research on fluorinated derivatives of WAY 100635, including the use of various acids replacing cyclohexanecarboxylic acid, showcases the role of fluorinated compounds in enhancing biological properties for potential therapeutic applications. This research indicates the importance of fluorine substitution in modifying the activity and specificity of bioactive molecules, which could be relevant for the synthesis and application of this compound L. Lang et al., 1999.

Hydrogen Bonding in Anticonvulsant Enaminones

The structural analysis of anticonvulsant enaminones demonstrates the impact of hydrogen bonding on the stability and reactivity of cyclic compounds. Understanding these interactions is crucial for the design and synthesis of new compounds with potential pharmacological applications, providing insights into how similar interactions might influence the properties of this compound M. Kubicki et al., 2000.

Copper-Catalyzed Intermolecular Amidation and Imidation of Unactivated Alkanes

This research presents a copper-catalyzed process for the functionalization of alkanes with amides and imides, leading to N-alkyl products. Such methodologies could be applied to the synthesis or modification of complex molecules, including this compound, demonstrating the utility of copper catalysis in organic synthesis B. L. Tran et al., 2014.

Design of New Oxazaphosphorine Anticancer Drugs

The design and evaluation of new oxazaphosphorine derivatives aim to improve selectivity and reduce toxicity in anticancer agents. This approach to drug design and modification underscores the potential for developing targeted therapies using structurally complex compounds like this compound Jun Liang et al., 2007.

Propriétés

IUPAC Name |

N'-cyclohexyl-N-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26FN3O5S/c20-14-7-9-16(10-8-14)29(26,27)23-11-4-12-28-17(23)13-21-18(24)19(25)22-15-5-2-1-3-6-15/h7-10,15,17H,1-6,11-13H2,(H,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKMPIHCTNSVICE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26FN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-methyl 2-(4,6-difluoro-2-((1-isopropyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2654978.png)

![7-phenyl-N-(pyridin-2-ylmethyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2654988.png)

![2-ethoxy-6-{(E)-[(3-methylphenyl)imino]methyl}phenol](/img/structure/B2654990.png)